Tetradecyl 3-amino-2-butenoate

Description

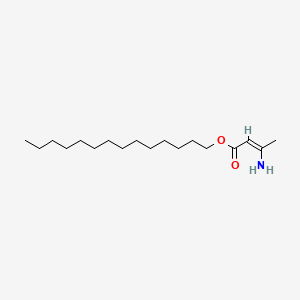

Tetradecyl 3-amino-2-butenoate is an ester derivative of 3-amino-2-butenoic acid, featuring a tetradecyl (14-carbon) alkyl chain.

Properties

CAS No. |

85392-45-6 |

|---|---|

Molecular Formula |

C18H35NO2 |

Molecular Weight |

297.5 g/mol |

IUPAC Name |

tetradecyl (Z)-3-aminobut-2-enoate |

InChI |

InChI=1S/C18H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-18(20)16-17(2)19/h16H,3-15,19H2,1-2H3/b17-16- |

InChI Key |

CYQRNPRRACEWDZ-MSUUIHNZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCOC(=O)/C=C(/C)\N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C=C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecyl 3-amino-2-butenoate typically involves the esterification of 3-amino-2-butenoic acid with tetradecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 3-amino-2-butenoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The double bond in the butenoate moiety can be reduced to form saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Saturated tetradecyl butanoate derivatives.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Chemistry

In chemistry, tetradecyl 3-amino-2-butenoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between amino acids and lipid chains. It may also serve as a model compound for investigating the behavior of similar molecules in biological systems.

Medicine

This compound has potential applications in medicinal chemistry. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of tetradecyl 3-amino-2-butenoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the tetradecyl chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs: Alkyl Chain Length Variation

The primary structural analogs of tetradecyl 3-amino-2-butenoate are esters of 3-amino-2-butenoic acid with varying alkyl chains:

*Note: Molecular weights for hexadecyl and octadecyl derivatives are estimated based on ethyl analog.

Key Observations :

- Chain Length vs. Solubility : Longer alkyl chains (e.g., hexadecyl, octadecyl) reduce aqueous solubility but enhance lipid bilayer penetration, a critical factor in drug design .

- Bioactivity : For ionic liquids, tetradecyl chains exhibit optimal microbiological activity compared to shorter (dodecyl) or longer (octadecyl) chains, suggesting a "sweet spot" in chain length for bioactivity .

Functional Group Analogs: Esters and Sulfates

Key Observations :

- The amino group in this compound enables nucleophilic reactions (e.g., Schiff base formation), unlike non-amino esters like tetradecyl acetate .

- Sodium tetradecyl sulfate’s ionic nature contrasts with the neutral, hydrophobic this compound, highlighting divergent applications (surfactant vs. bioactive ester) .

Biological Activity

Tetradecyl 3-amino-2-butenoate is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential applications. This article discusses its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound is an ester formed from the reaction between 3-amino-2-butenoic acid and tetradecanol. The synthesis typically involves:

- Esterification Reaction : The reaction is catalyzed by agents such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to facilitate the formation of the ester.

- Purification : The resultant product is purified through methods like distillation or recrystallization.

The biological activity of this compound is primarily attributed to its ability to interact with lipid membranes and amino acids. The compound's amino group can form hydrogen bonds with biomolecules, while the tetradecyl chain facilitates incorporation into lipid bilayers, influencing membrane fluidity and permeability. This dual interaction suggests potential roles in:

- Cell Membrane Dynamics : Modulating the behavior of lipid membranes, which can affect cellular signaling pathways.

- Drug Development : Serving as a model compound for designing therapeutics targeting membrane-associated processes.

Research Findings

Recent studies have highlighted several aspects of its biological activity:

- Antimicrobial Properties : Preliminary investigations indicate that this compound exhibits antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt microbial cell membranes.

- Cytotoxicity : In vitro assays have shown that derivatives of this compound may possess cytotoxic effects on cancer cell lines, indicating its potential as an antitumor agent.

- Lipid Interaction Studies : Research has focused on how this compound interacts with various lipid molecules, providing insights into lipid-protein interactions crucial for cellular function .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains an amino group and a double bond | Antimicrobial, cytotoxic |

| Tetradecyl 3-amino-2-butanoate | Lacks the double bond in butanoate moiety | Limited biological activity |

| Hexadecyl 3-amino-2-butenoate | Longer alkyl chain | Potentially enhanced membrane interaction |

This compound stands out due to its unique combination of functional groups, which enhances its interactions within biological systems compared to its analogs.

Case Studies

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of the bacterial cell membrane integrity.

- Cell Viability Assays : In experiments assessing cytotoxicity on various cancer cell lines, derivatives of this compound showed promising results, with IC50 values indicating effective cell growth inhibition at low concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.